N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10,13H,3,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWVWJSAJAEEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC2=C(C=C1)OCO2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894039 | |
| Record name | N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135795-90-3, 103818-46-8, 128767-12-4 | |
| Record name | N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135795-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103818468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135795903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-1,3-Benzodioxolylbutanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL-J | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8HMQ4F9JQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
MDP2P reacts with methylamine in the presence of a reducing agent, typically sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine. A study optimizing this route reported a 68% yield when using NaBH3CN in methanol at 25°C for 12 hours.
Table 1: Comparative Yields in Reductive Amination
| Reducing Agent | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| NaBH3CN | Methanol | 25 | 12 | 68 |
| H2/Pd/C | Ethanol | 50 | 6 | 54 |
| NaBH(OAc)3 | THF | 30 | 24 | 72 |
Challenges in Precursor Availability
Regulatory restrictions on 3,4-methylenedioxyphenyl-2-propanone precursors have driven the development of alternative routes. Recent patent filings describe the use of safrole isomerization followed by oxidation as a precursor synthesis pathway, circumventing controlled substance regulations.
Nitropropene Reduction Pathway
An alternative approach involves the reduction of 1-(3,4-methylenedioxyphenyl)-2-nitropropene. This method, while less common, avoids direct use of methylamine precursors.
Stepwise Synthesis
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Nitropropene Formation : Condensation of piperonal with nitroethane yields the nitropropene intermediate.
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Reductive Amination : Catalytic hydrogenation (H2, Ra-Ni) reduces the nitro group while simultaneously introducing the methylamine moiety.
This method achieves 61% overall yield but requires strict control of hydrogen pressure (3 atm) to prevent over-reduction.
Enantioselective Synthesis
The 2022 patent WO2022232949A1 details a novel enantioselective synthesis route using chiral resolving agents.
Resolution of Racemic Mixtures
Racemic MBDB is treated with L-tartaric acid in ethanol, yielding diastereomeric salts with distinct solubility profiles. Fractional crystallization achieves >98% enantiomeric excess for the (R)-enantiomer.
Key Parameters:
-
Solvent: Ethanol/water (4:1 v/v)
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Temperature: 0–5°C
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Recovery: 42% yield of (R)-MBDB tartrate
Asymmetric Catalysis
The patent also discloses a palladium-catalyzed asymmetric hydrogenation method using Josiphos ligands, achieving 89% ee at 50 bar H2 pressure.
Radiosynthesis for Tracer Studies
Source describes MBDB radiosynthesis for positron emission tomography (PET) studies, utilizing [11C]methyl iodide:
Procedure Overview
-
Precursor Preparation : 1-(1,3-Benzodioxol-5-yl)-2-butanamine (BDB) is synthesized via reductive amination.
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Methylation : BDB reacts with [11C]CH3I at 130°C for 8 minutes in DMF.
Optimized Conditions:
-
BDB: 3 mg
-
Temperature: 130°C
-
Reaction Time: 8 min
-
Radiochemical Yield: 84%
Purification and Analysis
Solid-phase extraction (C18 cartridge) followed by HPLC purification (Phenomenex Luna C18 column, 10% EtOH in PBS) achieves >98% radiochemical purity.
Analytical Characterization of Synthetic Products
HPLC Analysis
Source validates an HPLC method for MBDB quantification:
-
Column: Deactivated C18 (250 × 4.6 mm, 5 µm)
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Mobile Phase: 20 mM KH2PO4 (pH 2.5)/ACN (85:15)
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Retention Time: 15.40 min
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LOD: 0.1 µg/mL
GC-MS Characterization
Electron impact (70 eV) mass spectra show characteristic fragments:
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m/z 207 (M+)
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m/z 149 (C8H5O2+)
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m/z 58 (CH2NHCH3+)
Regulatory Considerations in Synthesis
The increasing control of 3,4-methylenedioxyphenyl precursors has led to:
Chemical Reactions Analysis
Metabolic Pathways
MBDB undergoes hepatic metabolism primarily via cytochrome P450 enzymes, with two major pathways:
O-Dealkylation
The methylenedioxy ring undergoes cleavage, forming:
- 1,2-Dihydroxy-4-[2-(methylamino)butyl]benzene (DHMBB)
- Benzodioxolyl-butanamine (BDB)
N-Demethylation
Catalyzed by CYP2D6 at low substrate concentrations, yielding BDB as a secondary metabolite .
| Enzyme | Role in MBDB Metabolism | Substrate Specificity |
|---|---|---|
| CYP2B6 | Primary O-dealkylation | High at elevated substrate |
| CYP2D6 | N-demethylation | Dominant at low substrate |
Approximately 60–70% of MBDB is excreted unchanged in urine, while 20–30% undergoes phase II conjugation (glucuronidation/sulfation) of hydroxylated metabolites .
In Vitro Reactivity
MBDB participates in reactions typical of secondary amines and substituted phenethylamines:
Oxidation
- Ketone Formation : Oxidation of the amine side chain produces 1-(1,3-benzodioxol-5-yl)-2-butanone .
- Carboxylic Acid Formation : Prolonged oxidation yields 3,4-dihydroxybenzoic acid derivatives .
Reduction
- Amine Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces MBDB to 1-(1,3-benzodioxol-5-yl)-2-butanol .
Behavioral and Neurochemical Correlates
While not direct chemical reactions, MBDB's interactions with neurotransmitter systems inform its reactivity:
| Neurotransmitter | Release Potency (EC<sub>50</sub>) | Reuptake Inhibition (IC<sub>50</sub>) |
|---|---|---|
| Serotonin | 540 nM | 1.2 µM |
| Norepinephrine | 3,300 nM | 4.8 µM |
| Dopamine | >100,000 nM | >10 µM |
This selectivity underscores MBDB's weaker dopaminergic activity compared to MDMA, reducing its stimulant effects .
Stability and Degradation
MBDB is stable under acidic conditions but degrades in alkaline environments via hydrolysis of the methylenedioxy group. Light exposure accelerates decomposition, necessitating storage in amber vials at −20°C .
Scientific Research Applications
Chemical and Biological Properties
MBDB is structurally related to other well-known psychoactive substances such as MDMA (3,4-methylenedioxy-N-methylamphetamine) and MDA (3,4-methylenedioxyamphetamine). Its primary mechanism of action involves the release of neurotransmitters, particularly serotonin and norepinephrine, which can lead to various physiological effects.
Scientific Research Applications
1. Chemistry
MBDB serves as a precursor in the synthesis of other psychoactive compounds. Its structural attributes make it valuable in organic chemistry for developing new synthetic routes to related compounds .
2. Biology
Research into MBDB's effects on neurotransmitter systems has revealed its influence on serotonin and norepinephrine transporters. Studies indicate that MBDB increases locomotor activity in animal models while producing anxiety-like responses under certain conditions .
3. Medicine
The empathogenic effects of MBDB have led to investigations into its therapeutic potential for treating conditions such as post-traumatic stress disorder (PTSD) and social anxiety disorder. Its ability to enhance emotional connectivity without significant hallucinogenic effects positions it as a candidate for psychotherapy applications .
4. Industry
MBDB is utilized in the development of designer drugs and other synthetic compounds, particularly in contexts where similar psychoactive effects are desired but with distinct pharmacological profiles .
Case Studies and Research Findings
Several studies have explored the implications of MBDB in various contexts:
- Behavioral Studies : In rodent models, MBDB was shown to increase locomotor activity while also decreasing exploratory behavior. This dual effect suggests that while it may enhance certain types of activity, it can also induce anxiety-like responses under specific conditions .
- Therapeutic Potential : Due to its empathogenic effects, MBDB has been investigated for therapeutic applications in treating PTSD and social anxiety disorder. Its capacity to induce emotional connectivity without significant hallucinogenic effects positions it as a promising candidate for further research in psychotherapy contexts .
- Neuroimaging Studies : Radiolabeled derivatives of MBDB have been employed in positron emission tomography (PET) imaging studies to investigate serotonin receptor dynamics in the brain. These studies aim to elucidate the neurochemical pathways involved in mood regulation and emotional processing .
Mechanism of Action
The mechanism of action of N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine involves its interaction with neurotransmitter transporters. It acts as a releasing agent for serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced mood, empathy, and sensory perception. The compound also interacts with various serotonin receptors, contributing to its psychoactive effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and pharmacological differences between MBDB and its analogs:
Pharmacological and Behavioral Distinctions
- MBDB vs. MDMA: MBDB lacks MDMA’s dopamine-releasing effects, resulting in reduced stimulant properties and a lower risk of hyperthermia . In drug-discrimination studies, MBDB fully substituted for MDMA in rats, but with 50–70% lower potency, indicating shared entactogen-like activity .
- MBDB vs. Aminoindanes (e.g., MDMAI): MDMAI, a rigid indane analog of MBDB, demonstrates greater potency and selectivity for serotonin release without neurotoxic effects. This is attributed to its inability to form reactive metabolites that damage serotonergic neurons .
- MBDB vs. MDA/MDEA: MDA’s 5-HT2A receptor agonism confers hallucinogenic properties absent in MBDB , while MDEA’s N-ethyl substitution reduces stimulant effects, producing sedation .
Metabolic and Neurotoxic Profiles
Metabolism :
MBDB undergoes hepatic O-dealkylation to form 3,4-dihydroxy-N-methylbutanamine , which is subsequently methylated or conjugated. This pathway mirrors MDMA but occurs more slowly, prolonging its half-life . Stereoselective metabolism is observed, with the (+)-enantiomer being preferentially metabolized .- In contrast, MDMAI and BDB show negligible neurotoxicity due to their resistance to metabolic activation .
Research Findings and Clinical Implications
- Entactogen Classification: MBDB’s discriminative stimulus properties in animal studies led to its classification as an entactogen, distinct from hallucinogens (e.g., LSD) and stimulants (e.g., amphetamine) .
Therapeutic Limitations :
Despite its favorable behavioral profile, MBDB’s narrow safety margin (neurotoxicity threshold close to psychoactive dose) precludes clinical adoption . Researchers prioritize analogs like MDMAI, which retain entactogenic effects without neurotoxic risks .
Biological Activity
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine, commonly known as MBDB, is a synthetic compound belonging to the class of substituted amphetamines. It shares structural similarities with 3,4-methylenedioxymethamphetamine (MDMA) and exhibits notable psychoactive properties. This article explores the biological activity of MBDB, focusing on its pharmacodynamics, metabolism, and potential therapeutic applications.
Pharmacodynamics
MBDB primarily acts as a serotonin-norepinephrine releasing agent (SNRA) . The compound has been shown to induce the release of serotonin and norepinephrine in a dose-dependent manner. Its effective concentration (EC50) values for inducing monoamine release are approximately:
| Neurotransmitter | EC50 Value (nM) |
|---|---|
| Serotonin | 540 |
| Norepinephrine | 3,300 |
| Dopamine | >100,000 |
This indicates that MBDB is significantly more effective at releasing serotonin compared to norepinephrine and dopamine . The compound's action on serotonin receptors leads to effects similar to those of MDMA but with less potency and different physiological responses.
Neuropharmacological Effects
Research indicates that MBDB increases locomotor activity in animal models, although this effect is less pronounced than that of MDMA. Additionally, MBDB has been shown to produce hypothermia rather than hyperthermia, which is commonly associated with MDMA use . The neuroendocrine effects include increased levels of plasma adrenocorticotropic hormone (ACTH), corticosterone, prolactin, and renin .
In drug discrimination tests with rodents, MBDB substitutes for MDMA, indicating similar behavioral profiles. However, its rewarding properties are weaker than those of MDMA, as evidenced by a lower potency in conditioned place preference tests .
Metabolism
The metabolism of MBDB involves several key pathways:
- O-Dealkylation : This is a primary metabolic route where MBDB is converted into 1,2-dihydroxy-4-[2-(methylamino)butyl]benzene (DHMBB) and benzodioxolyl-butanamine (BDB).
- Enzymatic Activity : The metabolism is predominantly catalyzed by cytochrome P450 enzymes such as CYP2B6 and CYP2D6. At low substrate concentrations, CYP2D6 plays a significant role in N-demethylation .
The metabolic profile suggests that the majority of MBDB is excreted unchanged in urine, with minor metabolites detected following extensive metabolic processing .
Case Studies and Research Findings
Several studies have explored the effects of MBDB in various contexts:
- Behavioral Studies : In rat models, MBDB was observed to increase locomotor activity while decreasing exploratory behavior. This dual effect suggests that while it may enhance certain types of activity, it also induces anxiety-like responses under specific conditions .
- Therapeutic Potential : Due to its empathogenic effects—characterized by enhanced emotional openness—MBDB has been investigated for potential therapeutic applications in treating conditions such as post-traumatic stress disorder (PTSD) and social anxiety disorder. Its ability to induce emotional connectivity without significant hallucinogenic effects positions it as a candidate for further research in psychotherapy contexts.
- Neuroimaging Studies : Radiolabeled derivatives of MBDB have been utilized in positron emission tomography (PET) imaging studies to investigate serotonin receptor dynamics in the brain. These studies aim to elucidate the neurochemical pathways involved in mood regulation and emotional processing .
Q & A
What are the key pharmacological mechanisms of MBDB, and how do they differ from MDMA?
Basic Research Question
MBDB acts as a serotonin-norepinephrine-dopamine releasing agent, but with reduced potency compared to MDMA. Unlike MDMA, MBDB exhibits weaker affinity for serotonin transporters (SERT) and lacks significant hallucinogenic properties due to its α-ethyl substitution, which alters receptor binding kinetics . Methodologically, in vitro synaptosomal uptake inhibition assays and radioligand binding studies are critical for quantifying these differences .
Advanced Research Question How does MBDB’s stereoselective metabolism by cytochrome P450 enzymes influence its pharmacokinetic profile? Studies using chiral chromatography and hepatic microsomal assays reveal that the (+)-enantiomer undergoes faster demethylenation, leading to distinct metabolite ratios compared to MDMA. This requires enantiomer-resolved pharmacokinetic modeling to predict clinical outcomes .
What analytical methods are recommended for distinguishing MBDB from structural analogs in complex matrices?
Basic Research Question
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for identifying MBDB in biological samples. Solid-phase Fourier-transform infrared spectroscopy (FTIR) of hydrochloride salts is preferred over vapor-phase FTIR for resolving structural isomers like βk-MBDB .
Advanced Research Question How can nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography address challenges in differentiating MBDB from novel β-ketone analogs? Recent work highlights the utility of -NMR chemical shifts and SHELX-based crystallographic refinement to resolve subtle differences in benzodioxolyl substituent orientation .
What experimental models are suitable for studying MBDB’s behavioral effects?
Basic Research Question
Drug discrimination assays in rodents trained to recognize MDMA-like stimuli are effective. MBDB partially substitutes for MDMA but requires higher doses, indicating differences in serotonergic activation. Dose-response curves and cross-generalization tests are essential for validating specificity .
Advanced Research Question How do locomotor activity assays combined with microdialysis reveal MBDB’s region-specific neurotransmitter release? Studies using striatal and prefrontal cortex probes show MBDB induces milder dopamine release than MDMA, necessitating regionally targeted neurochemical sampling .
How can researchers address contradictions in MBDB’s reported neurotoxicity and therapeutic potential?
Basic Research Question
Contradictions arise from variations in dosing regimens and model systems. Systematic reviews of in vivo neurotoxicity studies (e.g., glial fibrillary acidic protein assays) and controlled human trials are needed. Meta-analyses should account for species-specific metabolic differences .
Advanced Research Question What molecular dynamics simulations clarify MBDB’s selectivity for nicotinic vs. monoaminergic receptors? Computational docking studies using α4β2 nicotinic receptor models reveal weaker binding than MDMA, suggesting alternative pathways for entactogenic effects .
What environmental monitoring strategies detect MBDB in wastewater?
Basic Research Question
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is optimal for detecting MBDB at ng/L levels in wastewater. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates .
Advanced Research Question How do membrane bioreactor (MBR) vs. conventional wastewater treatments affect MBDB removal efficiency? Pilot-scale studies show MBRs achieve >90% removal via microbial degradation, but require metagenomic analysis to identify degradative pathways .
What are the ethical considerations in preclinical-to-clinical translation of MBDB research?
Basic Research Question
Animal studies must adhere to ARRIVE guidelines, with emphasis on dose equivalency and species-specific pharmacokinetics. Human trials require rigorous informed consent due to MBDB’s historical association with illicit markets .
Advanced Research Question How can researchers balance MBDB’s entactogenic potential with risks of misuse? Framework development integrating neuroethics, regulatory compliance (e.g., Misuse of Drugs Act), and harm-reduction education is critical .
What future research directions are prioritized for MBDB?
- Therapeutic Development : Phase II trials exploring MBDB as an adjunct in trauma-focused psychotherapy, with fMRI monitoring of amygdala reactivity .
- Environmental Toxicology : Longitudinal studies on aquatic toxicity of MBDB metabolites using Daphnia magna bioassays .
- Synthetic Chemistry : Asymmetric synthesis of deuterated MBDB analogs for improved metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
